![molecular formula C28H34N2O6 B6152545 2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid CAS No. 1027337-09-2](/img/no-structure.png)
2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid” is a type of amino acid derivative . It has a CAS Number of 368866-14-2 and a molecular weight of 494.59 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C28H34N2O6/c1-28(2,3)36-26(33)29-24(25(31)32)16-18-12-14-30(15-13-18)27(34)35-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23-24H,12-17H2,1-3H3,(H,29,33)(H,31,32)/t24-/m0/s1 .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 720.1±60.0 °C and a predicted density of 1.308±0.06 g/cm3 at 20 °C and 760 Torr . The predicted pKa is 3.75±0.10 .Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid' involves the protection of the amine group, followed by the coupling of the protected amine with the acid. The fluorenylmethoxycarbonyl (Fmoc) group is used to protect the amine group, and tert-butoxycarbonyl (Boc) group is used to protect the carboxylic acid group. The Fmoc group is removed after the coupling reaction, and the Boc group is removed at the end of the synthesis to obtain the final product.", "Starting Materials": [ "4-piperidone hydrochloride", "9H-fluorene-9-methanol", "tert-butyl bromoacetate", "diisopropylethylamine", "N,N-dimethylformamide", "triethylamine", "acetic anhydride", "trifluoroacetic acid", "ethanol", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Protection of amine group: 4-piperidone hydrochloride is reacted with tert-butyl bromoacetate and diisopropylethylamine in N,N-dimethylformamide to form the Boc-protected piperidone intermediate.", "Protection of carboxylic acid group: 9H-fluorene-9-methanol is reacted with acetic anhydride and triethylamine in N,N-dimethylformamide to form the Fmoc-protected fluorenylmethoxycarbonyl intermediate.", "Coupling reaction: The Boc-protected piperidone intermediate is reacted with the Fmoc-protected fluorenylmethoxycarbonyl intermediate in N,N-dimethylformamide with the addition of diisopropylethylamine and triethylamine to form the protected compound.", "Deprotection of Fmoc group: The protected compound is treated with 20% piperidine in N,N-dimethylformamide to remove the Fmoc group.", "Deprotection of Boc group: The deprotected compound is treated with trifluoroacetic acid in ethanol to remove the Boc group and obtain the final product." ] } | |
CAS RN |
1027337-09-2 |
Molecular Formula |
C28H34N2O6 |
Molecular Weight |
494.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



